molecular formula C8H5Br2FO B13988158 2-(2,2-Dibromovinyl)-4-fluorophenol

2-(2,2-Dibromovinyl)-4-fluorophenol

Cat. No.: B13988158
M. Wt: 295.93 g/mol
InChI Key: RUJITLLAFJXDJO-UHFFFAOYSA-N
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Description

2-(2,2-Dibromovinyl)-4-fluorophenol is an organic compound that belongs to the class of gem-dibromoalkenes. These compounds are known for their versatility in organic synthesis, particularly in the formation of trisubstituted alkenes and other complex molecules. The presence of both bromine and fluorine atoms in its structure makes it a valuable intermediate in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dibromovinyl)-4-fluorophenol typically involves the reaction of 4-hydroxybenzaldehyde with carbon tetrabromide under Corey–Fuchs conditions. This reaction proceeds in the presence of triphenylphosphine and methylene chloride at low temperatures (0°C) to form the desired dibromoolefin . The reaction can be summarized as follows:

    Reactants: 4-hydroxybenzaldehyde, carbon tetrabromide, triphenylphosphine.

    Solvent: Methylene chloride.

    Conditions: 0°C, short reaction time (5 minutes).

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Corey–Fuchs reaction remains a cornerstone for its synthesis. Industrial-scale production would likely involve optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dibromovinyl)-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,2-Dibromovinyl)-4-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Dibromovinyl)-4-fluorophenol involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can undergo substitution, reduction, and cross-coupling reactions, allowing the compound to form a wide range of products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dibromovinyl)-4-fluorophenol is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in organic synthesis. The fluorine atom can influence the electronic properties of the compound, making it distinct from other gem-dibromoalkenes .

Properties

Molecular Formula

C8H5Br2FO

Molecular Weight

295.93 g/mol

IUPAC Name

2-(2,2-dibromoethenyl)-4-fluorophenol

InChI

InChI=1S/C8H5Br2FO/c9-8(10)4-5-3-6(11)1-2-7(5)12/h1-4,12H

InChI Key

RUJITLLAFJXDJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C=C(Br)Br)O

Origin of Product

United States

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